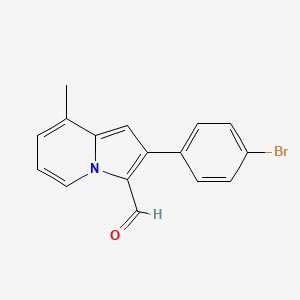
2-(4-Bromophenyl)-8-methylindolizine-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromophenyl)-8-methylindolizine-3-carbaldehyde is an organic compound that belongs to the indolizine family This compound is characterized by the presence of a bromophenyl group and a carbaldehyde group attached to the indolizine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-8-methylindolizine-3-carbaldehyde typically involves the condensation of 4-bromobenzaldehyde with 8-methylindolizine. One common method includes the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction, which is known for its mild and functional group tolerant reaction conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of catalysts and solvents can be optimized to reduce costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Bromophenyl)-8-methylindolizine-3-carbaldehyde undergoes various types of chemical reactions, including:
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium cyanide in ethanol for nucleophilic substitution.
Major Products Formed
Oxidation: 2-(4-Bromophenyl)-8-methylindolizine-3-carboxylic acid.
Reduction: 2-(4-Bromophenyl)-8-methylindolizine-3-methanol.
Substitution: 2-(4-Cyanophenyl)-8-methylindolizine-3-carbaldehyde.
Aplicaciones Científicas De Investigación
2-(4-Bromophenyl)-8-methylindolizine-3-carbaldehyde has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(4-Bromophenyl)-8-methylindolizine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its antimicrobial or antiproliferative effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromophenylacetic acid
- N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide
- 2-(4-Bromophenyl)piperazin-1-yl]methyl-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Uniqueness
2-(4-Bromophenyl)-8-methylindolizine-3-carbaldehyde is unique due to its indolizine core structure, which imparts distinct chemical and biological properties. Unlike other similar compounds, it combines the reactivity of the bromophenyl group with the stability and versatility of the indolizine ring, making it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
562044-45-5 |
|---|---|
Fórmula molecular |
C16H12BrNO |
Peso molecular |
314.18 g/mol |
Nombre IUPAC |
2-(4-bromophenyl)-8-methylindolizine-3-carbaldehyde |
InChI |
InChI=1S/C16H12BrNO/c1-11-3-2-8-18-15(11)9-14(16(18)10-19)12-4-6-13(17)7-5-12/h2-10H,1H3 |
Clave InChI |
YSNSJIVZSKLSLI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CN2C1=CC(=C2C=O)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


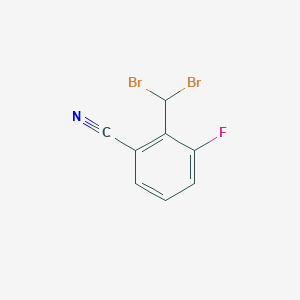
![2-{[1-(4-Chlorophenyl)ethyl]amino}propane-1,3-diol](/img/structure/B13088685.png)
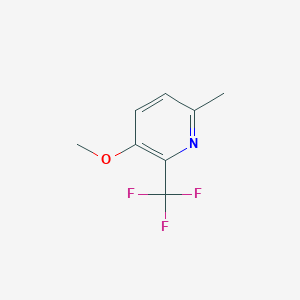
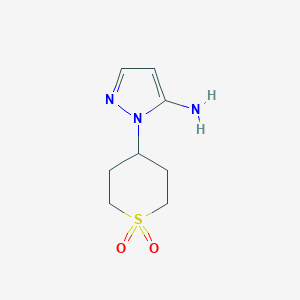

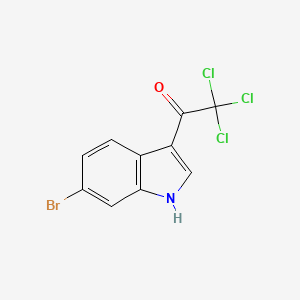
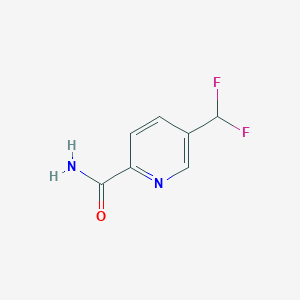

![ethyl (Z)-2-[(E)-carbamoyliminomethyl]-4,4,4-trifluoro-3-hydroxybut-2-enoate](/img/structure/B13088706.png)
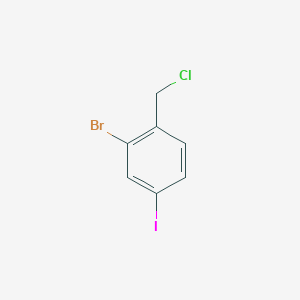
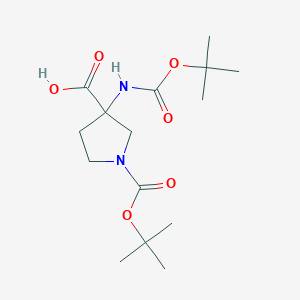
![4-[(But-3-yn-1-yl)amino]-2-methylbenzoic acid](/img/structure/B13088717.png)
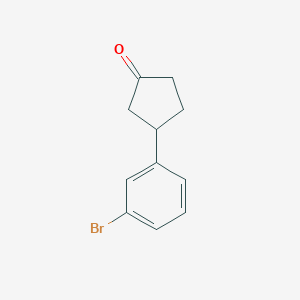
![5,6-Dihydropyrido[3,4-B]pyrazin-7(8H)-one](/img/structure/B13088721.png)
